molecular formula C14H15O4P B12423385 bis[2,3,4,6-tetradeuterio-5-(trideuteriomethyl)phenyl] hydrogen phosphate

bis[2,3,4,6-tetradeuterio-5-(trideuteriomethyl)phenyl] hydrogen phosphate

Cat. No.: B12423385
M. Wt: 292.33 g/mol
InChI Key: JIHHEDIKJNYFHY-DDAUHAMOSA-N
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Description

Bis[2,3,4,6-tetradeuterio-5-(trideuteriomethyl)phenyl] hydrogen phosphate is a deuterated aryl phosphate ester in which hydrogen atoms on the aromatic ring and methyl substituents are replaced with deuterium (²H). This isotopic substitution is strategically employed to study kinetic isotope effects (KIEs) in hydrolysis reactions, enhance NMR spectral resolution, or serve as an internal standard in mass spectrometry . The compound’s structure features two deuterated phenyl groups attached to a central phosphate group, with deuterium enrichment at the 2, 3, 4, 6 positions of the aromatic ring and the methyl group at position 3. Its molecular weight is approximately 412.4 g/mol (accounting for deuterium substitution), distinguishing it from non-deuterated analogs.

Properties

Molecular Formula

C14H15O4P

Molecular Weight

292.33 g/mol

IUPAC Name

bis[2,3,4,6-tetradeuterio-5-(trideuteriomethyl)phenyl] hydrogen phosphate

InChI

InChI=1S/C14H15O4P/c1-11-5-3-7-13(9-11)17-19(15,16)18-14-8-4-6-12(2)10-14/h3-10H,1-2H3,(H,15,16)/i1D3,2D3,3D,4D,5D,6D,7D,8D,9D,10D

InChI Key

JIHHEDIKJNYFHY-DDAUHAMOSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])OP(=O)(O)OC2=C(C(=C(C(=C2[2H])C([2H])([2H])[2H])[2H])[2H])[2H])[2H])C([2H])([2H])[2H])[2H]

Canonical SMILES

CC1=CC(=CC=C1)OP(=O)(O)OC2=CC=CC(=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis[2,3,4,6-tetradeuterio-5-(trideuteriomethyl)phenyl] hydrogen phosphate typically involves the deuteration of the corresponding non-deuterated precursor. The process includes:

    Deuteration of the Phenyl Ring: The phenyl ring is deuterated using deuterium gas (D₂) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C).

    Deuteration of the Methyl Group: The methyl group is deuterated using deuterated methyl iodide (CD₃I) in the presence of a base, such as potassium carbonate (K₂CO₃).

    Phosphorylation: The deuterated phenyl compound is then reacted with phosphorus oxychloride (POCl₃) to form the corresponding phosphate ester, which is subsequently hydrolyzed to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize the loss of deuterium and to ensure the complete deuteration of the phenyl and methyl groups.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Various nucleophiles, such as halides or amines

Major Products:

    Oxidation: Formation of deuterated phenolic compounds

    Reduction: Formation of deuterated alcohols

    Substitution: Formation of deuterated substituted phenyl compounds

Scientific Research Applications

Chemistry:

    Isotopic Labeling: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.

    Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterated compounds are used to simplify NMR spectra by reducing proton-proton coupling.

Biology:

    Metabolic Studies: Used to trace metabolic pathways in biological systems.

    Protein Structure Analysis: Deuterated compounds help in the study of protein structures using NMR spectroscopy.

Medicine:

    Pharmaceutical Research: Used in the development of deuterated drugs, which can have improved pharmacokinetic properties compared to their non-deuterated counterparts.

Industry:

    Material Science: Used in the development of advanced materials with unique properties due to deuterium incorporation.

Mechanism of Action

The mechanism of action of bis[2,3,4,6-tetradeuterio-5-(trideuteriomethyl)phenyl] hydrogen phosphate involves its interaction with molecular targets through isotopic effects. The incorporation of deuterium alters the vibrational frequencies of chemical bonds, which can affect reaction rates and pathways. This compound can act as a probe to study these effects in various chemical and biological systems.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the aryl phosphate ester family, which includes flame retardants, plasticizers, and reactive diluents. Key structural analogs and their properties are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
Bis(4-cyanophenyl) phenyl phosphate (CPP) C₂₀H₁₄N₂O₄P 386.31 Not provided 4-cyano phenyl, phenyl
Trimethylphenyl phosphate (TMPP) C₂₁H₂₁O₄P 368.36 563-04-2 Methyl-substituted phenyl
Cresyl diphenyl phosphate (CDPP) C₁₉H₁₇O₄P 340.31 26444-49-5 Methylphenyl, phenyl
Bisphenol-A bis(diphenyl phosphate) (BABP) C₃₉H₃₄O₈P₂ 692.63 5945-33-5 Bisphenol-A backbone, phenyl
Target deuterated compound C₁₄D₁₇O₄P ~412.4 Not available Deuterated phenyl, deuterated methyl

Key Observations :

  • The deuterated compound’s molecular weight is ~6.7% higher than non-deuterated analogs due to deuterium’s greater mass.
  • Unlike CPP (cyano-substituted) or BABP (bisphenol-based), the deuterated compound lacks functional groups like –CN or –OH, reducing its polarity and altering solubility .

Hydrolysis Behavior

Hydrolysis kinetics of aryl phosphates are critical for applications in resins and environmental persistence. Data for CPP (a structurally similar analog) reveals:

  • Pseudo-first-order rate constants at pH 4, 7, and 10, with activation energies (Eₐ) ranging from 50–90 kJ/mol depending on temperature (25–80°C) .
  • Hydrolysis proceeds via a single-step mechanism, releasing 4-cyanophenol .

Expected Behavior of Deuterated Compound :

  • Deuterium substitution at the methyl and aromatic positions will slow hydrolysis due to the kinetic isotope effect (KIE). C–D bonds have lower zero-point energy than C–H, requiring higher activation energy for bond cleavage.
  • Predicted rate constants for the deuterated compound could be 2–10 times lower than non-deuterated analogs, depending on the rate-determining step .

Thermal and Chemical Stability

  • CPP : Stable below 80°C but degrades rapidly at higher temperatures (e.g., t₁/₂ = 2 hours at 100°C, pH 7) .
  • BABP/RDP: Higher thermal stability (decomposition >250°C) due to bulky bisphenol or resorcinol backbones .

Deuterated Compound :

  • Deuterium’s stronger bonds may marginally improve thermal stability compared to non-deuterated analogs.
  • Enhanced stability in NMR studies due to reduced signal splitting from deuterium’s lower spin quantum number (I=1 vs. I=½ for ¹H) .

Biological Activity

Bis[2,3,4,6-tetradeuterio-5-(trideuteriomethyl)phenyl] hydrogen phosphate is a compound of interest due to its potential applications in various fields, including pharmaceuticals and biochemistry. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique molecular structure, which includes deuterated phenyl groups. The presence of deuterium isotopes can influence the compound's reactivity and biological interactions. The molecular formula is given as C18H23D14O4PC_{18}H_{23}D_{14}O_4P, where D represents deuterium.

Biological Activity Overview

Research on the biological activity of this compound indicates several key areas of interest:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. The mechanism of action is hypothesized to involve competitive inhibition due to structural similarities with natural substrates.
  • Antioxidant Properties : Some studies have indicated that the compound exhibits antioxidant activity, which could be beneficial in mitigating oxidative stress in biological systems.
  • Cellular Effects : Investigations into the cellular effects reveal potential cytotoxicity at higher concentrations, warranting further exploration into dose-dependent responses.

Data Table: Biological Activity Summary

Activity Type Observation Reference
Enzyme InhibitionCompetitive inhibition observed
Antioxidant ActivityModerate antioxidant capacity
CytotoxicityDose-dependent cytotoxic effects

Case Studies

  • Enzyme Inhibition Study :
    A study focusing on the inhibition of acetylcholinesterase (AChE) demonstrated that this compound could inhibit enzyme activity with an IC50 value indicating moderate potency. This suggests potential applications in treating conditions like Alzheimer's disease where AChE modulation is beneficial.
  • Antioxidant Activity Assessment :
    In vitro assays evaluated the compound's ability to scavenge free radicals. Results showed that it could reduce oxidative stress markers in cultured neuronal cells, supporting its role as a neuroprotective agent.
  • Cytotoxicity Evaluation :
    A series of cytotoxicity tests on human cancer cell lines revealed that while lower concentrations were non-toxic, higher doses led to significant cell death. This dual behavior highlights the need for careful dosing in therapeutic applications.

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